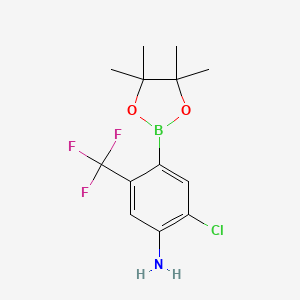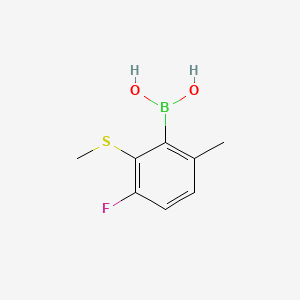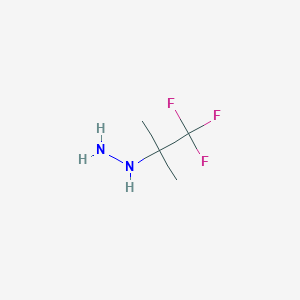
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is a chemical compound with the molecular formula C4H10F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a hydrazine moiety. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine typically involves the reaction of trifluoroacetone with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCH3+N2H4→CF3C(NHNH2)CH3
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can form bonds with different substrates, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(1,1,1-Trifluoropropan-2-yl)hydrazine: Similar in structure but lacks the methyl group.
(2,2,2-Trifluoro-1-methyl-ethyl)hydrazine: Another related compound with slight structural differences.
Uniqueness
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C4H9F3N2 |
|---|---|
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C4H9F3N2/c1-3(2,9-8)4(5,6)7/h9H,8H2,1-2H3 |
Clave InChI |
AZCONDNDPLHHRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


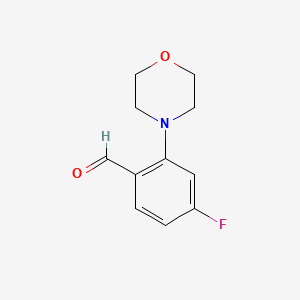
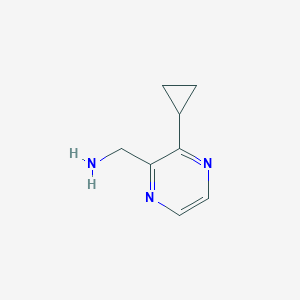

![(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate](/img/structure/B14024859.png)

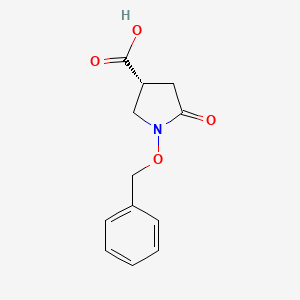


![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
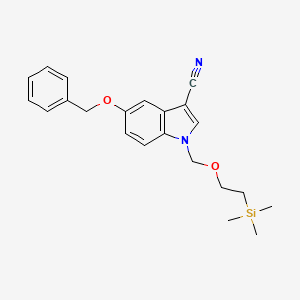
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)

